molecular formula C23H28N4O6S2 B2438514 3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide CAS No. 442152-08-1

3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide

Cat. No.: B2438514
CAS No.: 442152-08-1
M. Wt: 520.62
InChI Key: MDMLECLHHUKNNX-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide is a complex organic compound with a molecular formula of C23H28N4O6S2 and an average mass of 520.622 Da This compound is notable for its unique structure, which includes a benzamide core substituted with ethoxy groups and a thiadiazole moiety

Preparation Methods

The synthesis of 3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability. These methods are designed to minimize waste and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the thiadiazole moiety or the benzamide core.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups or the thiadiazole moiety. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

When compared to similar compounds, 3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide stands out due to its unique combination of functional groups. Similar compounds include:

These comparisons highlight the uniqueness of this compound and its potential for various scientific and industrial applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S2/c1-5-20-25-26-23(34-20)27-35(29,30)17-11-9-16(10-12-17)24-22(28)15-13-18(31-6-2)21(33-8-4)19(14-15)32-7-3/h9-14H,5-8H2,1-4H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMLECLHHUKNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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